佛波三乙酸酯

描述

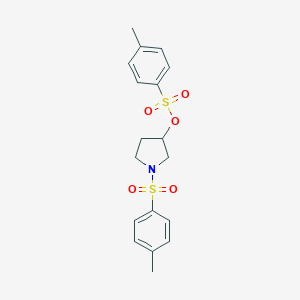

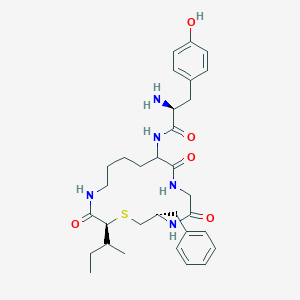

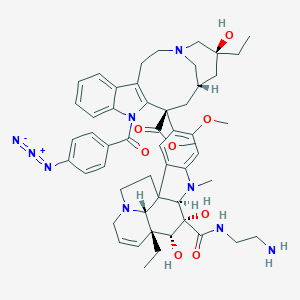

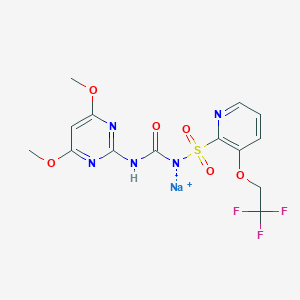

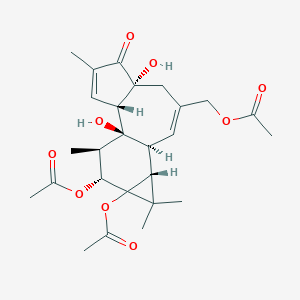

Phorbol triacetate, also known as Phorbol 12,13,20-triacetate, is a derivative of Phorbol . Phorbol is a diterpenoid with the structure of tigliane hydroxylated at C-4, -9, -12 (beta), -13 and -20, with an oxo group at C-3 and unsaturation at the 1- and 6-positions . It is a tetracyclic diterpenoid, an enone, a cyclic ketone, a tertiary alcohol, and a tertiary alpha-hydroxy ketone .

Synthesis Analysis

The synthesis of Phorbol triacetate has been achieved using a two-phase terpene synthesis strategy . This strategy has enabled the enantiospecific total synthesis of (+)-phorbol in only 19 steps from the abundant monoterpene (+)-3-carene . The purpose of this synthesis route is not to displace isolation or semisynthesis as a means of generating the natural product per se, but rather to enable access to analogues containing unique placements of oxygen atoms that are otherwise inaccessible .

Molecular Structure Analysis

The molecular formula of Phorbol triacetate is C26H34O9 . The IUPAC name is [(1S,2S,6R,10S,11R,13S,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate .

Chemical Reactions Analysis

The allylic oxidation of Phorbol triacetate has been investigated . This reaction cascade consists of thirteen discreet events occurring in the same flask, forming two new C–C bonds, three new ring systems, and three C–O bonds along with the cleavage of one C–C bond, two ring systems, and two C–O bonds .

Physical And Chemical Properties Analysis

The molecular weight of Phorbol triacetate is 490.5 g/mol . The CD spectra of Phorbol and some of its derivatives, such as its 12, 13, 20‐triacetate, show at least four bands .

科学研究应用

衍生物合成: 佛波-12,13,20-三乙酸酯用于合成衍生物,如佛波-12,13-二苯甲酸酯、佛波-9,12,13-三乙酸酯和佛波-3-醇,正如 Schairer 等人 (1968) 在“Zeitschrift für Naturforschung B”中所述 (Schairer et al., 1968).

脱水制备佛波丁酮: 它还用于脱水佛波-20-单乙酸酯或佛波-20-三苯甲醚以制备佛波丁酮,如 Bartsch 和 Hecker (1969) 在“Zeitschrift für Naturforschung B”中的研究中所发现 (Bartsch & Hecker, 1969).

癌症研究: Yamasaki 等人 (1981) 在“Carcinogenesis”中报道,佛波-9-肉豆蔻酸-9a-乙酸酯(一种衍生物)诱导红白血病细胞粘附到组织培养皿中,表明在癌症研究中的作用 (Yamasaki, Weinstein, & Van Duuren, 1981).

HIV-1 和促肿瘤应用: 佛波衍生物可以抑制 HIV-1 诱导的作用和蛋白激酶 C 激活,如 El-mekkawy 等人 (2002) 在“Chemical & Pharmaceutical Bulletin”中的一项研究中发现 (El-mekkawy et al., 2002).

神经递质释放: 佛波酯增强了大鼠唾液腺中钙依赖性释放的交感神经递质氚,根据 Wakade 等人 (1985) 在“Naunyn-Schmiedeberg's Archives of Pharmacology”中的研究 (Wakade, Malhotra, & Wakade, 1985).

肿瘤生长促进: Baird 等人 (1971) 在“Cancer Research”中指出,佛波酯(如 12-O-十四烷酰-佛波-13-乙酸酯)刺激小鼠表皮中的 RNA、蛋白质和 DNA 合成,这可能会促进肿瘤生长 (Baird, Sedgwick, & Boutwell, 1971).

与成纤维细胞结合和促肿瘤: Driedger 和 Blumberg (1980) 在“Proceedings of the National Academy of Sciences of the USA”中观察到,佛波酯以特定方式与鸡胚成纤维细胞结合,促进小鼠皮肤中的肿瘤促进 (Driedger & Blumberg, 1980).

细胞形态改变: 佛波肉豆蔻酸乙酸酯(另一种衍生物)改变了鸡胚成纤维细胞的细胞形态、大小、生长和脱氧葡萄糖转运,正如 Driedger 和 Blumberg (1977) 在“Cancer Research”中发现的 (Driedger & Blumberg, 1977).

增强 T 细胞与内皮细胞的结合: 根据 Haskard 等人 (1986) 在“Journal of Immunology”中的研究,佛波酯增加了 T 细胞对人内皮细胞单层的粘附,这可能在免疫反应中很重要 (Haskard, Cavender, & Ziff, 1986).

探索佛波化学空间: Amin 等人 (2020) 在“Fitoterapia”中讨论了佛波三乙酸酯的烯丙基氧化,探索了佛波化学空间的新领域 (Amin et al., 2020).

安全和危害

Phorbol triacetate is a potent compound that can cause severe skin burns and eye damage. It may cause respiratory irritation and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing cancer and is fatal if swallowed, in contact with skin, or if inhaled .

未来方向

The future directions of Phorbol triacetate research are likely to focus on its potential medicinal applications. Tigliane diterpenes, including Phorbol esters, have been viewed as promising leads in many different medicinal applications including immunomodulatory, anti-viral, and anti-cancer applications . The most progressed compound in this class of natural products is phorbol 12-myristate 13-acetate, which is currently in phase II clinical trials for the treatment of acute myeloid leukemia .

属性

IUPAC Name |

[(1S,2S,6R,10S,11R,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3/t13-,18+,19-,20-,22-,24-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASMKIAVFGUYEG-SNMHUSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941756 | |

| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phorbol triacetate | |

CAS RN |

19891-05-5 | |

| Record name | Phorbol 12,13,20-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 12,13,20-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)